molecular formula C36H50O2 B12811676 5'-(Octadecyloxy)-m-terphenyl-2'-ol CAS No. 63671-76-1

5'-(Octadecyloxy)-m-terphenyl-2'-ol

Cat. No.: B12811676
CAS No.: 63671-76-1
M. Wt: 514.8 g/mol
InChI Key: JJHKARPEMHIIQC-UHFFFAOYSA-N
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Description

5’-(Octadecyloxy)-m-terphenyl-2’-ol: is an organic compound that belongs to the class of terphenyl derivatives. This compound is characterized by the presence of an octadecyloxy group attached to the m-terphenyl core, which is further substituted with a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of material science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-(Octadecyloxy)-m-terphenyl-2’-ol typically involves the following steps:

    Formation of m-terphenyl Core: The m-terphenyl core can be synthesized through a series of Friedel-Crafts alkylation reactions, starting from benzene and using appropriate alkylating agents.

    Introduction of Octadecyloxy Group: The octadecyloxy group can be introduced via an etherification reaction, where an octadecanol is reacted with the m-terphenyl core in the presence of a strong acid catalyst.

Industrial Production Methods: Industrial production of 5’-(Octadecyloxy)-m-terphenyl-2’-ol may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 5’-(Octadecyloxy)-m-terphenyl-2’-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: The aromatic rings in the m-terphenyl core can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid).

Major Products:

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

    Material Science: 5’-(Octadecyloxy)-m-terphenyl-2’-ol is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Biology:

    Biomolecular Interactions: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions and enzyme mechanisms.

Medicine:

    Drug Delivery: The compound can be used in the design of drug delivery systems, particularly in targeting specific tissues or cells due to its amphiphilic nature.

Industry:

    Coatings and Adhesives: The compound’s properties make it suitable for use in high-performance coatings and adhesives, providing enhanced durability and stability.

Mechanism of Action

The mechanism of action of 5’-(Octadecyloxy)-m-terphenyl-2’-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its aromatic rings can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity.

Comparison with Similar Compounds

  • 4’-(Octadecyloxy)-p-terphenyl-2’-ol
  • 5’-(Hexadecyloxy)-m-terphenyl-2’-ol
  • 5’-(Dodecyloxy)-m-terphenyl-2’-ol

Comparison:

  • Structural Differences: The position and length of the alkoxy chain can significantly influence the compound’s physical and chemical properties.
  • Unique Properties: 5’-(Octadecyloxy)-m-terphenyl-2’-ol’s longer alkoxy chain provides enhanced hydrophobicity and amphiphilicity, making it more suitable for applications in material science and drug delivery compared to its shorter-chain analogs.

Properties

CAS No.

63671-76-1

Molecular Formula

C36H50O2

Molecular Weight

514.8 g/mol

IUPAC Name

4-octadecoxy-2,6-diphenylphenol

InChI

InChI=1S/C36H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-38-33-29-34(31-24-19-17-20-25-31)36(37)35(30-33)32-26-21-18-22-27-32/h17-22,24-27,29-30,37H,2-16,23,28H2,1H3

InChI Key

JJHKARPEMHIIQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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